molecular formula C17H20N6O3 B2790101 8-(3,5-Dimethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydr opurine-2,6-dione CAS No. 1014050-63-5

8-(3,5-Dimethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydr opurine-2,6-dione

Cat. No. B2790101
M. Wt: 356.386
InChI Key: VCDNSRKWPSMLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-Dimethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydr opurine-2,6-dione is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-Dimethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydr opurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Dimethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydr opurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '8-(3,5-Dimethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydr opurine-2,6-dione' involves the condensation of 3,5-dimethylpyrazole with ethyl acetoacetate to form 3,5-dimethyl-4-ethyl-1H-pyrazole-1-acetic acid. This intermediate is then reacted with acetic anhydride to form the corresponding acetic anhydride derivative. The acetic anhydride derivative is then reacted with 7-prop-2-enyl-1,3,7-trihydroxypurine-2,6-dione to form the final product.

Starting Materials
3,5-dimethylpyrazole, ethyl acetoacetate, acetic anhydride, 7-prop-2-enyl-1,3,7-trihydroxypurine-2,6-dione

Reaction
Condensation of 3,5-dimethylpyrazole with ethyl acetoacetate to form 3,5-dimethyl-4-ethyl-1H-pyrazole-1-acetic acid, Reaction of 3,5-dimethyl-4-ethyl-1H-pyrazole-1-acetic acid with acetic anhydride to form the corresponding acetic anhydride derivative, Reaction of the acetic anhydride derivative with 7-prop-2-enyl-1,3,7-trihydroxypurine-2,6-dione to form the final product

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-6-7-21-13-14(18-16(21)23-11(3)8-10(2)19-23)20(5)17(26)22(15(13)25)9-12(4)24/h6,8H,1,7,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDNSRKWPSMLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-Dimethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydr opurine-2,6-dione

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